molecular formula C5H4CaO5 B1231874 Calcium 2-oxoglutarate CAS No. 71686-01-6

Calcium 2-oxoglutarate

Cat. No. B1231874
CAS RN: 71686-01-6
M. Wt: 184.16 g/mol
InChI Key: LADYPAWUSNPKJF-UHFFFAOYSA-L
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Description

Calcium 2-oxoglutarate, also known as α-ketoglutarate, is a key intermediate of cellular metabolism with pleiotropic functions . It is an intermediate in the production of ATP or GTP in the Krebs cycle and acts as the major carbon skeleton for nitrogen-assimilatory reactions .


Synthesis Analysis

Calcium 2-oxoglutarate can be synthesized by dissolving calcium chloride into water and adding it to the reaction mass at 25-35°C. The reaction mass is then stirred at 65-70°C for 4-5 hours. The resultant precipitate is collected, washed with water, and dried at 80-90°C for 6 hours .


Molecular Structure Analysis

The molecular formula of Calcium 2-oxoglutarate is C5H4CaO5 . The InChI representation is InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 .


Chemical Reactions Analysis

Calcium 2-oxoglutarate is an intermediate in the production of ATP or GTP in the Krebs cycle. It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . It is a reversible inhibitor of tyrosinase with an IC50 of 15 mM .


Physical And Chemical Properties Analysis

Calcium 2-oxoglutarate has a molecular weight of 184.16 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass is 183.9684641 g/mol .

Mechanism of Action

Target of Action

Calcium 2-oxoglutarate, also known as α-ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of AKG . Additionally, it acts as a reversible inhibitor of tyrosinase .

Mode of Action

Calcium 2-oxoglutarate interacts with its targets by participating in their enzymatic reactions. For instance, in the tricarboxylic acid (TCA) cycle, it is involved in the oxidative decarboxylation of 2-oxoglutarate, transferring a succinyl group to coenzyme A and producing reducing equivalents for the electron transport system .

Biochemical Pathways

Calcium 2-oxoglutarate plays a central role in the TCA cycle, a pivotal energy-generating metabolic network . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It is also involved in nitrogen and ammonia balance .

Pharmacokinetics

It is known to be an intermediate in the production of atp or gtp in the krebs cycle . This suggests that it is metabolized in the body’s cells where it participates in energy production.

Result of Action

The action of Calcium 2-oxoglutarate results in a variety of biological effects. It contributes to energy production, anti-oxidative defense, and signaling modules . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions . Furthermore, it has been found to inhibit the enzyme tyrosinase .

Action Environment

The action of Calcium 2-oxoglutarate can be influenced by various environmental factors. For instance, the efficacy of microbial systems in generating this compound can be affected by factors such as genetic manipulation, abiotic stress, and nutrient supplementation . .

Safety and Hazards

Calcium 2-oxoglutarate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research on Calcium 2-oxoglutarate is ongoing, with studies investigating its role in various biological processes and potential applications. For example, one study found that 2-oxoglutarate can be transformed into α-ketoglutarate by cytosolic aspartate aminotransferase, which is then transported into mitochondria via the mitochondrial 2-oxoglutarate/malate carrier protein .

properties

IUPAC Name

calcium;2-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADYPAWUSNPKJF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4CaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992299
Record name Calcium 2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 2-oxoglutarate

CAS RN

71686-01-6
Record name Calcium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 2-oxopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CALCIUM OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is calcium 2-oxoglutarate used in the extraction of α-ketoglutaric acid from fermentation liquor?

A1: Calcium 2-oxoglutarate is employed as an intermediary step in a specific extraction method for α-ketoglutaric acid from fermentation liquor []. This method leverages the low solubility of calcium 2-oxoglutarate in solution. Adding calcium hydroxide (Ca(OH)₂) to the liquor results in the precipitation of calcium 2-oxoglutarate, effectively separating it from other components in the mixture. Subsequent treatment with sulfuric acid (H₂SO₄) then converts the calcium 2-oxoglutarate back into α-ketoglutaric acid while producing calcium sulfate (CaSO₄) as a readily removable byproduct []. This approach addresses the challenge of separating α-ketoglutaric acid from byproducts like pyruvic acid, leading to a more efficient extraction process with reduced waste [].

Q2: Are there any advantages to using this method compared to other α-ketoglutaric acid extraction techniques?

A2: While the research primarily focuses on a specific extraction method utilizing calcium 2-oxoglutarate, it highlights several advantages compared to conventional techniques. Firstly, this method effectively separates α-ketoglutaric acid from pyruvic acid, a common byproduct that proves difficult to remove using traditional methods []. This improved separation contributes to a higher purity of the final α-ketoglutaric acid product. Secondly, by reducing byproduct contamination, this method minimizes waste generation, offering a more environmentally friendly approach to α-ketoglutaric acid extraction []. Further research comparing the efficiency, cost-effectiveness, and environmental impact of this method against other established techniques would be valuable.

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